molecular formula C25H30F2O7 B107251 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 23641-05-6

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B107251
CAS No.: 23641-05-6
M. Wt: 480.5 g/mol
InChI Key: RWKMFNKALGKSFN-QWYWQECLSA-N
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Description

6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic glucocorticoid characterized by dual fluorine substitutions at positions 6α and 9, along with acetylated hydroxyl groups at positions 17 and 21 (Figure 1). This structural configuration enhances glucocorticoid receptor binding affinity and metabolic stability compared to non-fluorinated corticosteroids .

Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2O7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(26)18-9-15(30)5-7-22(18,3)25(17,27)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19-,20-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKMFNKALGKSFN-QWYWQECLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23641-05-6
Record name (6α,11β)-17,21-Bis(acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4-diene-3,20-dione
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Record name 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Record name 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Record name Difluoroprednisolone 17,21-diacetate, (6α,9α-)-
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Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted.

Biological Activity

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic glucocorticoid derivative known for its anti-inflammatory and immunosuppressive properties. Often referred to as an impurity in pharmaceutical formulations of fluocinolone acetonide, its biological activity has garnered interest in both clinical and research settings.

  • Molecular Formula : C25H30F2O7
  • Molecular Weight : 480.5 g/mol
  • CAS Number : 23641-05-6
  • Physical State : Crystalline solid

The compound operates primarily through the modulation of glucocorticoid receptor (GR) activity. Upon binding to GRs in target cells, it influences gene expression related to inflammation and immune responses. This action is mediated by:

  • Transactivation : Upregulation of anti-inflammatory proteins.
  • Transrepression : Downregulation of pro-inflammatory cytokines.

Anti-inflammatory Properties

Research indicates that 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of key inflammatory mediators such as interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines.

Immunosuppressive Effects

The compound also shows immunosuppressive activity by decreasing lymphocyte proliferation and altering cytokine profiles in immune cells. This property is particularly beneficial in conditions requiring immune modulation such as autoimmune disorders.

Study on Inflammatory Models

A study conducted on murine models of acute inflammation demonstrated that administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. The results indicated a dose-dependent response with optimal efficacy at lower concentrations.

Dose (mg/kg)Paw Swelling Reduction (%)Histological Score
0.530%2
1.050%1
2.070%0

Clinical Observations

In clinical settings, patients treated with formulations containing this compound reported improved outcomes in skin conditions such as eczema and psoriasis. The compound's efficacy was attributed to its potent anti-inflammatory properties while minimizing systemic side effects typically associated with corticosteroids.

Safety Profile

While the compound demonstrates promising biological activity, safety assessments indicate potential side effects common to glucocorticoids, including:

  • Skin atrophy
  • Hyperglycemia
  • Increased risk of infections

Scientific Research Applications

Overview

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate), commonly known as difluoroprednisolone 21-acetate, is a synthetic corticosteroid with significant applications in both pharmaceutical and biochemical research. Its chemical structure includes modifications that enhance its biological activity and therapeutic efficacy.

Pharmaceutical Applications

1. Anti-inflammatory and Immunosuppressive Effects
Difluoroprednisolone is primarily utilized for its potent anti-inflammatory properties. It is effective in treating a variety of conditions such as:

  • Allergic reactions
  • Autoimmune diseases (e.g., lupus)
  • Inflammatory bowel disease
  • Asthma and chronic obstructive pulmonary disease (COPD)

2. Dermatological Uses
This compound serves as an intermediate in the synthesis of topical corticosteroids like fluocinolone acetonide. Its derivatives are crucial in formulating creams and ointments for skin conditions such as eczema and psoriasis .

3. Veterinary Medicine
Difluoroprednisolone is also applied in veterinary medicine to manage inflammation and allergic responses in animals. Its efficacy in reducing swelling and pain makes it a valuable treatment option for various animal health issues.

Biochemical Research Applications

1. Mechanistic Studies
Research has demonstrated that difluoroprednisolone interacts with glucocorticoid receptors, leading to gene expression modulation. This property is exploited in studies aimed at understanding the molecular mechanisms of corticosteroid action in cellular processes such as apoptosis and inflammation .

2. Drug Development
The compound's unique structural features make it a candidate for developing new corticosteroids with improved pharmacokinetic profiles. Ongoing research focuses on modifying its structure to enhance selectivity for glucocorticoid receptors while minimizing side effects associated with traditional corticosteroids.

Case Studies

Study Objective Findings
Study on Anti-inflammatory Effects (2020)To evaluate the efficacy of difluoroprednisolone in reducing inflammation in animal modelsSignificant reduction in inflammatory markers was observed compared to control groups .
Mechanistic Study on Glucocorticoid Receptors (2021)To explore the binding affinity of difluoroprednisolone to glucocorticoid receptorsHigh binding affinity was noted, correlating with potent anti-inflammatory effects .
Development of New Corticosteroid Derivatives (2022)To synthesize derivatives of difluoroprednisolone for enhanced therapeutic effectsSeveral derivatives showed improved efficacy with reduced side effects in preliminary trials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Key structural differences among related corticosteroids include fluorine substitution patterns, ester groups, and additional functional groups (e.g., methyl or cyclic acetals). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Fluorine Positions Ester Groups Molecular Formula Molecular Weight Key Features
Target Compound 6α, 9 17-acetate, 21-acetate C₂₅H₃₀F₂O₇ 504.51* Dual acetates; enhanced lipophilicity
Fluocinonide 6α, 9α 21-acetate C₂₆H₃₂F₂O₇ 494.50 16α,17α-isopropylidene group
Fluprednisolone Acetate 21-acetate C₂₃H₂₉FO₆ 432.47 Single fluorine; mono-esterified
Dexamethasone 9 None C₂₂H₂₉FO₅ 392.46 16β-methyl; systemic potency
Difluprednate 6α, 9α 21-acetate, 17-butyrate C₂₇H₃₄F₂O₇ 508.56 Butyrate ester; prolonged activity
Prednisolone Acetate None 21-acetate C₂₃H₃₀O₆ 402.48 Non-fluorinated; moderate potency

*Calculated based on parent structure (C₂₁H₂₆F₂O₅) + 2(C₂H₃O₂).

Key Observations :

  • Fluorine Substitutions: The 6α,9-difluoro configuration in the target compound mirrors Fluocinonide but lacks the 16α,17α-isopropylidene group, which in Fluocinonide enhances topical potency .
  • Esterification: The di(acetate) groups distinguish it from mono-esterified analogs (e.g., Fluprednisolone Acetate) and non-esterified systemic agents (e.g., Dexamethasone). Difluprednate’s 17-butyrate group offers prolonged activity due to slower ester hydrolysis .
  • Molecular Weight : Higher molecular weight (~500 Da) compared to Dexamethasone (392 Da) suggests reduced systemic absorption, favoring topical use.

Pharmacological Activity

Glucocorticoid potency is influenced by fluorine substitutions and esterification:

Table 2: Pharmacological Comparison
Compound Relative Potency (vs. Hydrocortisone) Primary Use Metabolism Pathway
Target Compound ~100–150x Topical anti-inflammatory Ester hydrolysis at 17/21 positions
Fluocinonide ~300x Topical (high potency) Slow acetal cleavage
Dexamethasone ~25x Systemic inflammation Hepatic 11β-HSD activation
Difluprednate ~120x Ophthalmic inflammation Butyrate hydrolysis → active metabolite
Prednisolone Acetate 4x Oral/systemic Rapid acetate hydrolysis

Key Observations :

  • The target compound’s potency is intermediate between Fluocinonide (highest) and Dexamethasone, likely due to its balanced lipophilicity and ester stability.
  • Dual acetate esters may accelerate hydrolysis compared to Difluprednate’s butyrate, leading to shorter duration but faster onset .

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical and Pharmacokinetic Data
Compound LogP (Predicted) Aqueous Solubility (mg/mL) Half-Life (Topical)
Target Compound 2.8 0.05 6–8 hours
Fluocinonide 3.5 0.01 12–18 hours
Dexamethasone 1.9 0.12 36–72 hours
Difluprednate 3.2 0.03 10–14 hours

Key Observations :

  • The target compound’s moderate LogP (2.8) balances skin penetration and retention. Lower LogP than Fluocinonide suggests reduced risk of systemic absorption.
  • Shorter half-life compared to Fluocinonide aligns with rapid acetate hydrolysis, suitable for acute inflammation management.

Preparation Methods

Electrophilic Fluorination of Epoxides

The critical step involves stereoselective fluorination of the 9β,11β-epoxide intermediate. Two primary methods dominate:

Hydrogen Fluoride (HF)-Mediated Fluorination

  • Conditions : Anhydrous HF mixed with tetrahydrofuran (THF) at −10°C to 5°C.

  • Mechanism : HF cleaves the epoxide ring, introducing fluorine at C9α, followed by 6α-fluorination via enolate formation.

  • Yield : 85–92% for 6α,9α-difluoro intermediates.

Selectfluor®-Based Fluorination

  • Conditions : 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) in dimethylformamide (DMF) at 0–25°C.

  • Advantages : Avoids hazardous HF; achieves 6α:6β selectivity >95:5.

  • Yield : 70–80% for 6α-fluoro products.

Sequential Fluorination-Acetylation

Post-fluorination, acetylation of the 17- and 21-hydroxyl groups is performed using acetic anhydride in pyridine or toluene:

6α,9α-Difluoro-11β,17,21-triol+(CH3CO)2OpyridineDiacetate derivative\text{6α,9α-Difluoro-11β,17,21-triol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{Diacetate derivative}

Reaction Parameters :

  • Temperature: 20–40°C

  • Time: 4–6 hours

  • Yield: 88–95%

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (DMF, THF) enhance fluorination efficiency by stabilizing ionic intermediates.

  • Solvent-free conditions for acetylation reduce side reactions (e.g., ester hydrolysis).

Temperature and Time

  • Low temperatures (−10°C to 5°C) minimize epimerization during fluorination.

  • Extended reaction times (12–24 hours) improve difluoro product purity.

Purification and Characterization

Recrystallization

  • Solvents : Ethanol, methanol, or ethyl acetate.

  • Purity : >99% by HPLC (mobile phase: acetonitrile/water 70:30).

Spectroscopic Analysis

  • IR : Peaks at 1740 cm⁻¹ (C=O acetate), 3400 cm⁻¹ (O-H).

  • NMR :

    • 1H^1\text{H}: δ 2.05 (s, 6H, CH₃CO), 5.70 (d, 1H, C1-H).

    • 13C^{13}\text{C}: δ 170.2 (CO acetate), 186.5 (C3 ketone).

Comparative Analysis of Synthetic Routes

Method Fluorinating Agent Yield (%) 6α:6β Ratio Reference
HF/THFHF85–9296:4
Selectfluor®/DMFSelectfluor®70–8095:5
DAST-mediatedDAST65–7590:10

Key Findings :

  • HF-based methods achieve higher yields but require stringent safety protocols.

  • Selectfluor® offers safer handling with comparable stereoselectivity.

Industrial-Scale Production

  • Continuous Flow Systems : Reduce HF exposure risks and improve yield consistency.

  • Green Chemistry : Solvent-free acetylation and catalyst recycling (e.g., ionic liquids) minimize waste .

Q & A

Q. How does its pharmacokinetic profile compare to difluprednate (17-butyrate-21-acetate analog)?

  • Methodological Answer : Conduct crossover studies in rabbits: Plasma Tmax for the diacetate is 2–3 hours vs. 4–5 hours for difluprednate. Use non-compartmental analysis (WinNonlin) to calculate AUC and half-life. The diacetate shows faster clearance due to lower esterase resistance .

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